molecular formula C19H17N3O B12530102 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one

5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one

Cat. No.: B12530102
M. Wt: 303.4 g/mol
InChI Key: IGKASILSVZSYDM-UHFFFAOYSA-N
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Description

5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one is a heterocyclic compound that belongs to the diazepine family This compound is characterized by its unique structure, which includes a quinoline ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or diazepine rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one stands out due to its unique quinoline-diazepine fused structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one

InChI

InChI=1S/C19H17N3O/c1-13-17-18(21-12-11-20-13)15-9-5-6-10-16(15)22(19(17)23)14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3

InChI Key

IGKASILSVZSYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCNC2=C1C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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